molecular formula C16H15N3O5 B3020567 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile CAS No. 876687-21-7

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile

Cat. No.: B3020567
CAS No.: 876687-21-7
M. Wt: 329.312
InChI Key: WDHVNWAIOIMCLU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

Scientific Research Applications

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-[(3,4-dimethoxyphenyl)amino]benzonitrile
  • 5-Nitro-2-[(3,5-dimethoxyphenyl)amino]benzonitrile
  • 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzamide

Uniqueness

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

5-nitro-2-(3,4,5-trimethoxyanilino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)18-13-5-4-12(19(20)21)6-10(13)9-17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHVNWAIOIMCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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